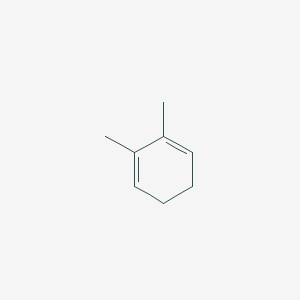

2,3-Dimethyl-1,3-cyclohexadiene

Übersicht

Beschreibung

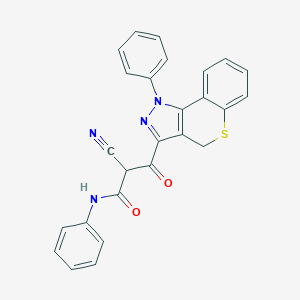

2,3-Dimethyl-1,3-cyclohexadiene is a chemical compound with the molecular formula C8H12 . It is used extensively in the petrochemical industry as a selective solvent .

Synthesis Analysis

The synthesis of 2,3-Dimethyl-1,3-cyclohexadiene and similar compounds has been reported in the literature. For instance, a green synthesis of hybridized 1,3-cyclohexadiene scaffolds has been reported, yielding moderate to excellent yields .Molecular Structure Analysis

The molecular structure of 2,3-Dimethyl-1,3-cyclohexadiene can be found in various databases such as the NIST Chemistry WebBook and ChemSpider . These resources provide 2D and 3D structures, which can be viewed using Java or Javascript .Chemical Reactions Analysis

When a conjugated diene like 2,3-Dimethyl-1,3-cyclohexadiene is attacked by an electrophile, the resulting products are a mixture of 1,2 and 1,4 isomers . The ratio of these products is determined by the conditions of the reaction .Physical And Chemical Properties Analysis

2,3-Dimethyl-1,3-cyclohexadiene has a molecular weight of 108.18 g/mol . Its physical and chemical properties, such as density, thermal expansion coefficient, and Kovats Retention Index, can be found in the NIST Chemistry WebBook .Wissenschaftliche Forschungsanwendungen

Thermophysical Property Research

Cantharene has been critically evaluated for its thermophysical properties, which are essential for the development of new materials and the advancement of chemical processes . These properties include:

Organic Synthesis

Cantharene is used in organic synthesis due to its reactivity as a conjugated diene . It participates in:

- Cycloaddition Reactions : These reactions are fundamental in creating cyclic compounds, which have applications in pharmaceuticals and agrochemicals .

Petrochemical Industry

As a selective solvent, Cantharene plays a role in the petrochemical industry. Its ability to dissolve certain substances while leaving others intact makes it valuable for:

Development of New Materials

Research has shown that Cantharene can lead to the formation of novel compounds with complex structures. These compounds have potential applications in:

Steroid Synthesis

Cantharene derivatives have been used as precursors for the synthesis of steroid derivatives. This is significant in:

Thermodynamic Studies

The compound’s thermodynamic properties are studied for:

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,3-dimethylcyclohexa-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12/c1-7-5-3-4-6-8(7)2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYIAPOCBDHFNSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethyl-1,3-cyclohexadiene | |

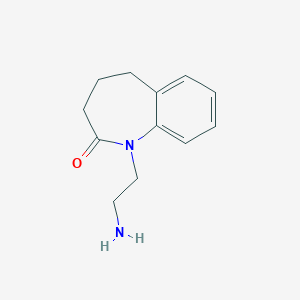

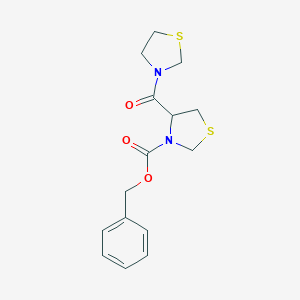

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How can 2,3-dimethyl-1,3-cyclohexadiene be synthesized using a Diels-Alder reaction?

A1: 2,3-Dimethyl-1,3-cyclohexadiene can be synthesized through a Diels-Alder reaction with interesting mechanistic variations.

Q2: What are the potential applications of 2,3-dimethyl-1,3-cyclohexadiene in synthetic chemistry?

A2: 2,3-Dimethyl-1,3-cyclohexadiene serves as a valuable building block in organic synthesis:

Q3: What is the historical significance of 2,3-dimethyl-1,3-cyclohexadiene?

A: 2,3-Dimethyl-1,3-cyclohexadiene, also referred to as Cantharene, holds historical significance in the field of terpene chemistry. It was first isolated and characterized from the chanterelle mushroom (Cantharellus cibarius) [], which led to its name. This discovery contributed to understanding the diverse array of hydrocarbons present in natural sources and their relationship to terpenes, a significant class of natural products. This historical context underscores the continuous exploration and understanding of naturally occurring compounds and their potential applications in various fields.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B54684.png)

![1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[hydroxy(methyl)phosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B54704.png)

![1-[4-(trans-4-Heptylcyclohexyl)phenyl]-2-[trans-4-(4-isothiocyanatophenyl)cyclohexyl]ethane](/img/structure/B54710.png)